N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide
Description
This compound is a diamide derivative featuring a central ethanediamide (HOOC–CH₂–NH–) backbone. Key structural elements include:
- Bithiophene moiety: A [2,3'-bithiophene] group at the N-terminus, providing aromaticity and π-conjugation.
- Hydroxyethyl substituent: A 2-hydroxyethyl group linked to the bithiophene, enhancing hydrophilicity.
The compound’s design suggests applications in materials science (e.g., organic electronics) or pharmacology (e.g., enzyme inhibition).
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-25-14-4-2-3-13(9-14)21-19(24)18(23)20-10-15(22)17-6-5-16(27-17)12-7-8-26-11-12/h2-9,11,15,22H,10H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSVFYIJQVVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bithiophene Moiety: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.
Introduction of the Hydroxyethyl Group: This step may involve the reaction of the bithiophene intermediate with an appropriate hydroxyethylating agent under basic conditions.
Attachment of the Methylsulfanylphenyl Group: This can be done through nucleophilic substitution reactions where the hydroxyethyl intermediate reacts with a methylsulfanylphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxyethyl group to an ethyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as bioactive molecules. The presence of the hydroxyethyl and methylsulfanylphenyl groups suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The bithiophene moiety is known for its electronic properties, which could be harnessed in drug design.
Industry
In the industrial sector, this compound may find applications in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs identified in pharmacopeial and synthetic chemistry literature (–4).
Backbone and Functional Group Variations
Key Observations:
- Backbone Differences: The ethanediamide backbone in the target compound may improve chelation or binding to metal ions compared to monoamide analogs .
- Substituent Effects :
- Bithiophene vs. Phenyl : Bithiophene’s extended conjugation could enhance charge transport in electronic materials but may reduce solubility compared to simpler phenyl groups.
- –SCH₃ vs. –CF₃ : The methylsulfanyl group offers moderate electron-donating effects, contrasting with the strong electron-withdrawing –CF₃ group, which increases metabolic stability but may reduce bioavailability .
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.
Chemical Structure and Properties
The compound features a bithiophene moiety, which is known for its electronic properties, linked to a hydroxyethyl chain and an ethanediamide functional group. Its molecular formula is with a molecular weight of approximately 346.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.5 g/mol |
| Functional Groups | Bithiophene, Hydroxyethyl, Amide |
| Solubility | Moderate in organic solvents |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Bithiophene Moiety : This can be achieved through methods such as Suzuki–Miyaura coupling.
- Introduction of Hydroxyethyl Group : Nucleophilic substitution reactions are commonly employed.
- Amidation : The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with methylsulfanyl phenyl derivatives to form the desired compound.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Electron Transfer : The bithiophene structure allows for redox activity, which may influence oxidative stress pathways.
- Receptor Modulation : Potential interactions with cellular receptors could modulate signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Anticancer Properties
Research indicates that compounds containing bithiophene structures can exhibit anticancer activity. For instance, studies have shown that derivatives with similar moieties can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Antimicrobial Activity
The compound's potential antimicrobial effects have been evaluated against various pathogens:
- Bacterial Strains : In vitro studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism may involve interference with bacterial protein synthesis or cell wall integrity.
- Fungal Inhibition : Similar compounds have demonstrated antifungal activity against strains like Candida albicans, indicating a broad spectrum of antimicrobial potential.
Neuroprotective Effects
Emerging evidence suggests that bithiophene derivatives may have neuroprotective properties by modulating glutamate receptors and reducing excitotoxicity in neuronal cells. This could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a related bithiophene derivative inhibited the proliferation of leukemia cell lines by inducing G1 phase arrest and apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of thiophene-based compounds against Staphylococcus aureus and found significant growth inhibition correlating with increased concentrations of the compound .
- Neuroprotective Mechanisms : A recent review highlighted the potential of bithiophene derivatives in protecting neuronal cells from oxidative stress-induced damage, suggesting their role in enhancing cellular resilience against neurotoxins .
Q & A
Basic: What are the most effective synthetic routes for this compound, and how can reaction yields be optimized?
Answer:
The compound is synthesized via coupling reactions (e.g., amide bond formation) and functional group modifications. Key steps include:
- Coupling of bithiophene derivatives with ethanediamide precursors under controlled temperatures (40–60°C) and inert atmospheres to minimize oxidation .
- Microwave-assisted synthesis reduces reaction time (from 24h to 4–6h) and improves yields (up to 85%) by enhancing reaction efficiency .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Optimization requires solvent selection (e.g., DMF for solubility) and real-time monitoring via TLC or HPLC to detect intermediates.
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bithiophene moiety (δ 6.8–7.2 ppm for thiophene protons) and hydroxyethyl group (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (hydroxyl O-H) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (e.g., m/z 427.95 for C₂₂H₂₂ClN₃O₂S) .
Advanced: How can regioselectivity be controlled during derivatization of the bithiophene core?
Answer:
Regioselectivity depends on electronic and steric factors:
- Vilsmeier-Haack Formylation : Electrophilic substitution occurs at the electron-rich 4-position of the bithiophene due to the N,N-dialkylamino group’s directing effects .
- Lithiation Strategies : Deprotonation at the 5´-position (adjacent to sulfur) using n-BuLi, followed by quenching with DMF, yields 5´-formyl derivatives .
Control requires:- Precisely tuned reaction conditions (e.g., −78°C for lithiation).
- Computational modeling (DFT) to predict reactive sites .
Advanced: How can contradictory biological activity data in literature be resolved?
Answer:
Contradictions often arise from:
- Assay Variability : Use standardized protocols (e.g., fixed cell lines, consistent ATP levels in cytotoxicity assays).
- Solubility Issues : Employ co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS .
- Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) to validate interactions with proposed targets like kinase enzymes .
- Computational Docking : Compare binding affinities across homologs (e.g., EGFR vs. HER2) to explain differential activity .
Advanced: What computational methods are recommended for predicting electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~3.2 eV for the bithiophene core) to predict charge transport in organic electronics .
- Molecular Dynamics (MD) : Simulates π-π stacking interactions in thin films for materials science applications .
- QSAR Models : Correlate substituent effects (e.g., methylsulfanyl groups) with biological activity (e.g., IC₅₀ values) .
Basic: How should biological screening be designed to assess potential therapeutic applications?
Answer:
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines .
- Anticancer : MTT assay on >3 cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .
- ADME Profiling :
- Plasma stability (37°C, 1h incubation) and hepatic microsomal metabolism .
Advanced: What strategies mitigate side reactions during functionalization of the hydroxyethyl group?
Answer:
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during amide coupling, followed by TBAF-mediated deprotection .
- Low-Temperature Reactions : Conduct acylations at 0–5°C to prevent elimination or oxidation .
- Catalytic Systems : Employ DMAP or HOBt to enhance coupling efficiency and reduce racemization .
Advanced: How can structure-activity relationships (SAR) guide further modifications?
Answer:
- Bioisosteric Replacement : Substitute the methylsulfanyl group with sulfoxide/sulfone to modulate polarity and target binding .
- Bithiophene Core Expansion : Introduce electron-withdrawing groups (e.g., nitro) to enhance charge mobility in organic semiconductors .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs (e.g., ethanediamide backbone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
